molecular formula C10H12BrClO B8027087 2-Bromo-1-chloro-4-(2-methylpropoxy)benzene

2-Bromo-1-chloro-4-(2-methylpropoxy)benzene

Cat. No.: B8027087
M. Wt: 263.56 g/mol
InChI Key: SAAIZVSCESVNPT-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, substituted with bromine, chlorine, and a 2-methylpropoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-(2-methylpropoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-chloro-4-bromobenzene.

    Alkylation: The 2-methylpropoxy group is introduced via an alkylation reaction. This can be achieved using 2-methylpropanol and a suitable base, such as sodium hydride, in the presence of a phase transfer catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-(2-methylpropoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation with KMnO4 can produce a benzoic acid derivative.

Scientific Research Applications

2-Bromo-1-chloro-4-(2-methylpropoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 2-Bromo-1-chloro-4-(2-methylpropoxy)benzene exerts its effects depends on the specific application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity. For example, halogenated benzene derivatives are known to inhibit certain cytochrome P450 enzymes.

    Pathways Involved: The compound can participate in various metabolic pathways, leading to the formation of reactive intermediates that can bind to proteins or DNA, affecting cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.

    2-Bromo-1-chloro-4-ethoxybenzene: Contains an ethoxy group, differing in the length and branching of the alkoxy substituent.

    2-Bromo-1-chloro-4-(2-methylbutoxy)benzene: Features a longer alkoxy chain with an additional carbon atom.

Uniqueness

2-Bromo-1-chloro-4-(2-methylpropoxy)benzene is unique due to the presence of the 2-methylpropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different physical properties and biological activities compared to its analogs.

Properties

IUPAC Name

2-bromo-1-chloro-4-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-7(2)6-13-8-3-4-10(12)9(11)5-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAIZVSCESVNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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